molecular formula C10H14ClN3O2S B1399263 2-Chloro-6-(1-(methylsulfonyl)piperidin-4-yl)pyrazine CAS No. 1316220-86-6

2-Chloro-6-(1-(methylsulfonyl)piperidin-4-yl)pyrazine

Cat. No. B1399263
M. Wt: 275.76 g/mol
InChI Key: QFMONOHCDRTBDW-UHFFFAOYSA-N
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Description

“2-Chloro-6-(1-(methylsulfonyl)piperidin-4-yl)pyrazine” is a chemical compound with the molecular formula C10H14ClN3O2S . It belongs to the pyrazine family of compounds.


Molecular Structure Analysis

The molecular structure of “2-Chloro-6-(1-(methylsulfonyl)piperidin-4-yl)pyrazine” is defined by its molecular formula C10H14ClN3O2S. The average mass is 275.755 Da and the monoisotopic mass is 275.049530 Da .

Scientific Research Applications

Serotonin Receptor Modulation

The compound has been studied for its potential in modulating serotonin receptors. Research shows that N-alkylated arylsulfonamide derivatives, related to the chemical structure of 2-Chloro-6-(1-(methylsulfonyl)piperidin-4-yl)pyrazine, may offer a polypharmacological approach to treating complex diseases. These compounds have been identified as potent and selective 5-HT7 receptor antagonists and multifunctional 5-HT/dopamine receptor ligands, exhibiting distinct antidepressant-like and pro-cognitive properties in vivo, suggesting therapeutic potential for CNS disorders (Canale et al., 2016).

Antineoplastic Activity

A series of compounds structurally related to 2-Chloro-6-(1-(methylsulfonyl)piperidin-4-yl)pyrazine, such as 1-acyl-1,2-bis(methylsulfonyl)-2-(2-chloroethyl)hydrazines, have been synthesized and evaluated for their antineoplastic activity. One such compound demonstrated significant activity against various leukemias and solid tumors, highlighting its potential as an antineoplastic agent (Shyam et al., 1993).

Potential in Anticonvulsant Therapy

Research has explored the anticonvulsant activity of compounds like 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines, which share a similar structural motif with 2-Chloro-6-(1-(methylsulfonyl)piperidin-4-yl)pyrazine. These compounds have demonstrated potent activity against maximal electroshock-induced seizures in rats, indicating their potential use in anticonvulsant therapy (Kelley et al., 1995).

Impact on Serotonergic Activity in Cardiac Function

The compound 6-chloro-2-(l-piperazinyl)-pyrazine (MK-212), closely related to 2-Chloro-6-(1-(methylsulfonyl)piperidin-4-yl)pyrazine, has been observed to significantly increase the threshold for repetitive electrical activity in the canine cardiac ventricle through serotonergic activity, suggesting a role in modulating cardiac function and arrhythmias (Blatt et al., 1979).

Antiandrogenic Properties

Some steroidal sulfonylpyrazoles, which have a structural resemblance to 2-Chloro-6-(1-(methylsulfonyl)piperidin-4-yl)pyrazine, have demonstrated antiandrogenic properties without possessing hormone agonist properties. This finding underlines their potential application in conditions necessitating antiandrogenic intervention (Christiansen et al., 1990).

properties

IUPAC Name

2-chloro-6-(1-methylsulfonylpiperidin-4-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O2S/c1-17(15,16)14-4-2-8(3-5-14)9-6-12-7-10(11)13-9/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMONOHCDRTBDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(1-(methylsulfonyl)piperidin-4-yl)pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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